molecular formula C9H11NO3 B1219115 3-Amino-3-(4-hydroxyphenyl)propanoic acid CAS No. 6049-54-3

3-Amino-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B1219115
CAS No.: 6049-54-3
M. Wt: 181.19 g/mol
InChI Key: JYPHNHPXFNEZBR-UHFFFAOYSA-N
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Description

3-Amino-3-(4-hydroxyphenyl)propanoic acid (AHPP), also known as 4-hydroxytyrosol or hydroxytyrosol, is a phenolic compound found in fruits, vegetables, and other plant-based foods. It is a natural antioxidant and has been studied for its potential health benefits. AHPP has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, as well as neuroprotective effects. Additionally, AHPP has been found to be beneficial in the prevention and treatment of cardiovascular disease, type 2 diabetes, and other metabolic diseases.

Scientific Research Applications

Alternative to Phenolation in Polybenzoxazine Synthesis

3-(4-Hydroxyphenyl)propanoic acid, known as phloretic acid (PA), offers a sustainable alternative to phenol in the synthesis of polybenzoxazine, a class of high-performance polymers. Its use in solvent-free Fischer esterification and subsequent reactions with bio-based amines leads to almost 100% bio-based benzoxazine end-capped molecules. This method is notable for its solvent-free process and yields materials with suitable thermal and thermo-mechanical properties for a broad range of applications (Trejo-Machin et al., 2017).

Functional Modification of Hydrogels

Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, exhibit enhanced swelling properties. These modifications also impart greater thermal stability to the polymers, with potential applications in medical fields due to their promising biological activities (Aly & El-Mohdy, 2015).

Anti-aging Skin Care Composition

3-(4-Hydroxyphenyl)propanoic acid amide is used in anti-aging skin care compositions. Its biological properties, known as phloretamide, are utilized in preventing skin wrinkles, highlighting its application in dermatological products (Wawrzyniak et al., 2016).

Antifungal Peptide Research

In computational peptidology, the compound is studied for its role in the structure and reactivity of new antifungal tripeptides. The research focuses on understanding the molecular properties and predicting bioactivity scores, aiding in the process of drug design (Flores-Holguín et al., 2019).

Synthesis of Fluorinated L-Tyrosine

The compound is central in the asymmetric synthesis of fluorinated L-tyrosine derivatives. This synthesis involves key steps like alkylation and hydrolysis, pointing to its significance in the production of specialized amino acids (Monclus et al., 1995).

Solid Phase Peptide Synthesis

3-(4-Hydroxymethylphenylsulfanyl)propanoic acid (HMPPA) is used as a new safety catch linker in solid-phase peptide synthesis. This application demonstrates its utility in streamlining the synthesis process, offering a cost-effective alternative to similar linkers (Erlandsson & Undén, 2006).

Tyrosine Kinase Inhibitors

Compounds derived from 3-(4-hydroxyphenyl)propanoic acid inhibit interleukin-2 inducible T-cell kinase (Itk), a target in Th2-cell related conditions. Isolated from the Australian rainforest tree Polyscias murrayi, these derivatives have potential applications in medicinal chemistry (Buchanan et al., 2005).

Application in Flame Retardant Materials

3-(Hydroxyphenyl phosphinyl)propanoic acid (HPPA) is explored for its use as a flame retardant agent for cellulose fabrics, demonstrating its potential in enhancing the safety of materials (Zhang, Kim, & Lee, 2008).

Safety and Hazards

The safety data sheet for 3-Amino-3-(4-hydroxyphenyl)propanoic acid recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions of 3-Amino-3-(4-hydroxyphenyl)propanoic acid research are promising. One paper underscores the potential utility of the novel 3-((4-hydroxyphenyl)amino)propanoic acid scaffold for further development as a foundational platform for novel antimicrobial agents targeting emerging and drug-resistant bacterial and fungal pathogens .

Mechanism of Action

Target of Action

3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as β-tyrosine , is a β-amino acid that has been identified as a bacterial metabolite . This suggests that its primary targets are likely to be found in bacterial cells.

Mode of Action

It has been reported that derivatives of this compound have shown promising anticancer and antioxidant activities . These derivatives were able to reduce cell viability and suppress cell migration in vitro , suggesting that they may interact with targets involved in cell proliferation and migration.

Biochemical Pathways

Given its reported antioxidant activity , it may be involved in pathways related to oxidative stress and reactive oxygen species (ROS) management.

Result of Action

Derivatives of this compound have been shown to reduce cell viability and suppress cell migration in vitro , suggesting that they may induce cell death and inhibit cell movement.

Biochemical Analysis

Biochemical Properties

3-Amino-3-(4-hydroxyphenyl)propanoic acid plays a crucial role in biochemical reactions, particularly as a bacterial metabolite . It interacts with various enzymes and proteins, including those involved in amino acid metabolism. For instance, it can act as a substrate for enzymes that catalyze the conversion of amino acids, influencing the metabolic pathways in which these enzymes are involved . The interactions of this compound with these biomolecules are essential for maintaining cellular homeostasis and metabolic balance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can impact cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . These interactions can lead to changes in gene expression, further influencing cellular function and metabolic processes . The precise molecular mechanisms involve the binding of this compound to active sites on enzymes or receptors, thereby modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may not be immediately apparent in short-term studies . Understanding these temporal effects is crucial for accurately interpreting experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects . For example, high doses of this compound have been associated with disruptions in metabolic pathways and cellular homeostasis . These dosage-dependent effects are critical for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism . It interacts with enzymes and cofactors that facilitate the conversion of amino acids into other metabolites, thereby influencing metabolic flux and metabolite levels . These interactions are essential for maintaining the balance of metabolic processes within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of this compound are crucial for its biological activity and function.

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its activity . The targeting of this compound to specific organelles or cellular structures is mediated by targeting signals or post-translational modifications . These localization mechanisms are essential for the proper functioning of this compound in cellular processes.

Properties

IUPAC Name

3-amino-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPHNHPXFNEZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975898
Record name 3-Amino-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Beta-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6049-54-3
Record name β-Amino-4-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6049-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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